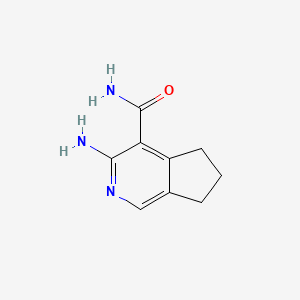
Cinchonan-9-ol, hydrochloride, (8alpha,9R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is a chiral compound derived from the bark of the cinchona tree. It is known for its significant pharmacological properties and has been used in various medicinal applications. The compound is also referred to as alpha-Quinidine and is recognized for its role in the treatment of malaria and other medical conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by a series of chemical reactions to obtain the desired compound. The process includes:
Extraction: The bark is treated with solvents to extract the alkaloids.
Purification: The extracted alkaloids are purified using techniques such as crystallization.
Chemical Modification: The purified alkaloids undergo chemical reactions, including methylation and hydrochloride formation, to produce Cinchonan-9-ol, hydrochloride, (8alpha,9R)-.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant pharmacological properties .
Aplicaciones Científicas De Investigación
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is used in the treatment of malaria and as an antiarrhythmic agent.
Mecanismo De Acción
The mechanism of action of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- involves its interaction with molecular targets such as enzymes and receptors. It inhibits the polymerization of heme into hemozoin, a crucial process for the survival of the malaria parasite. Additionally, it affects ion channels in cardiac cells, leading to its antiarrhythmic properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinine hydrochloride dihydrate: Similar in structure and used for similar medicinal purposes.
Cinchonine monohydrochloride: Another alkaloid with comparable pharmacological properties.
Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A derivative with additional methoxy group.
Uniqueness
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and its significant anti-malarial and antiarrhythmic effects make it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
74220-37-4 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
(S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18?,19+;/m1./s1 |
Clave InChI |
IMUHWLVEEVGMBC-OZRHQHRZSA-N |
SMILES isomérico |
C=C[C@@H]1CN2CC[C@@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


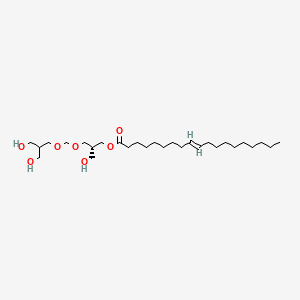
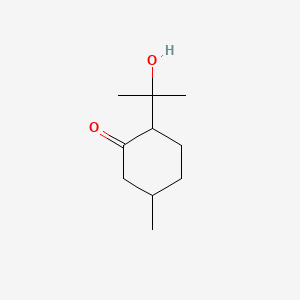

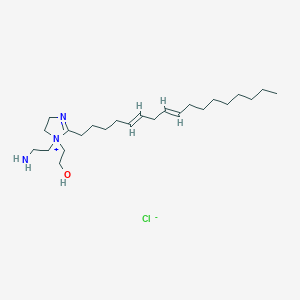


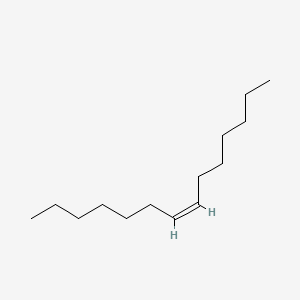
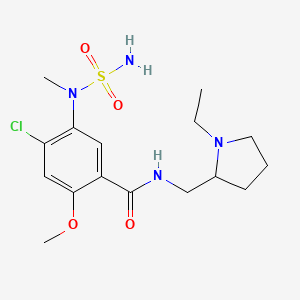
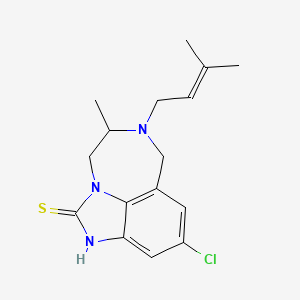

![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)


